molecular formula C11H13N B13255831 3,3,7-Trimethyl-3H-indole

3,3,7-Trimethyl-3H-indole

Cat. No.: B13255831
M. Wt: 159.23 g/mol
InChI Key: NKMWTEMWPMFMII-UHFFFAOYSA-N
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Description

3,3,7-Trimethyl-3H-indole, also known as 2,3,3-Trimethylindolenine, is a heterocyclic organic compound with the molecular formula C11H13N. It is a derivative of indole, characterized by the presence of three methyl groups at positions 2, 3, and 3 on the indole ring. This compound is commonly used as a reactant in organic synthesis reactions and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7-Trimethyl-3H-indole typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the starting materials are often 3-methyl-2-butanone and phenylhydrazine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Fischer indole synthesis. The reaction is carried out in a controlled environment with optimized temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,3,7-Trimethyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,7-Trimethyl-3H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,7-Trimethyl-3H-indole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in electrophilic substitution reactions, where it donates electrons to electrophiles. These interactions are crucial in its role as a reactant in organic synthesis and its biological activities .

Comparison with Similar Compounds

  • 2,3,3-Trimethylindolenine
  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,2-Trimethylbenz[e]indole

Comparison: 3,3,7-Trimethyl-3H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits different reactivity in electrophilic substitution and redox reactions, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3,3,7-trimethylindole

InChI

InChI=1S/C11H13N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-7H,1-3H3

InChI Key

NKMWTEMWPMFMII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C=N2)(C)C

Origin of Product

United States

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